4-Phenyl-2-propyl-3-quinolinecarboxylic acid ethyl ester
Description
4-Phenyl-2-propyl-3-quinolinecarboxylic acid ethyl ester is a quinoline derivative featuring a phenyl group at the 4-position, a propyl chain at the 2-position, and an ethyl ester at the 3-carboxylic acid position. Its molecular formula is C₂₁H₁₉NO₂ (calculated molecular weight: 317.39 g/mol), and it is cataloged under MFCD00128858 .
Properties
Molecular Formula |
C21H21NO2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl 4-phenyl-2-propylquinoline-3-carboxylate |
InChI |
InChI=1S/C21H21NO2/c1-3-10-18-20(21(23)24-4-2)19(15-11-6-5-7-12-15)16-13-8-9-14-17(16)22-18/h5-9,11-14H,3-4,10H2,1-2H3 |
InChI Key |
XCKXGHCNHOAOIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1C(=O)OCC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-propyl-3-quinolinecarboxylic acid ethyl ester typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Doebner reaction, which involves the condensation of aniline with 2-nitrobenzaldehyde and pyruvic acid.
Introduction of the Phenyl and Propyl Groups: The phenyl and propyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-propyl-3-quinolinecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like bromine, chlorine, and various alkyl halides are used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Phenyl-2-propyl-3-quinolinecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-propyl-3-quinolinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Physicochemical and Functional Properties
Molecular and Thermal Stability
- Thermal Behavior: Analogous compounds, such as 6-alkyl-4-chloromethyl-2-methylnicotinic acid ethyl esters, undergo partial conversion to dihydrofuran derivatives at elevated temperatures . The stability of 4-phenyl-2-propyl-3-quinolinecarboxylic acid ethyl ester under similar conditions remains unstudied but may benefit from the rigid quinoline core.
Substituent Effects on Bioactivity
- Ethyl Ester vs. Methyl Ester : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, prolonging in vivo activity .
- Phenyl vs. Pyridinyl Groups : The phenyl group in the target compound may favor hydrophobic interactions, while pyridinyl groups (as in ) could engage in hydrogen bonding.
Biological Activity
4-Phenyl-2-propyl-3-quinolinecarboxylic acid ethyl ester is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and synthesis.
Chemical Structure and Properties
The molecular formula of this compound is C21H21NO2. The structure includes a quinoline ring system substituted with a phenyl group and a propyl chain, along with an ethyl ester functional group. These structural components contribute to its unique properties, enhancing its potential as a pharmaceutical agent.
Biological Activity
Research indicates that quinoline derivatives exhibit a range of pharmacological effects, including:
- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may possess anticancer properties. For instance, related compounds have shown significant cytotoxic activity in vitro against various cancer cell lines .
- Antimicrobial Effects : Quinoline derivatives have also been evaluated for their antibacterial properties. Some studies report that certain analogs demonstrate good antibacterial activity against pathogens like Staphylococcus aureus .
- Mechanism of Action : The mechanism of action for quinoline derivatives often involves interactions with cellular targets such as tubulin, similar to established chemotherapeutic agents like taxol . This suggests that this compound may also act through similar pathways.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. Key steps include:
- Formation of the quinoline core.
- Introduction of the phenyl and propyl substituents.
- Esterification to yield the final product.
These methods allow for the production of high-purity compounds suitable for further biological evaluation.
Comparative Analysis with Similar Compounds
A comparative table highlights how variations in substituents can influence the biological activity of quinoline derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | Methyl group substitution at position 2 | Potentially different biological activity profile |
| Cinchophen | Contains a similar quinoline structure | Known antitumor agent; different substituents |
| Ethyl 4-biphenylquinolinecarboxylic acid | Biphenyl substitution instead of phenyl | May exhibit unique interactions due to biphenyl |
This comparison underscores the importance of structural modifications in tailoring biological activity and therapeutic efficacy.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of quinoline derivatives, including:
- Anticancer Screening : A study evaluated various carboxylic acid analogs related to quinolines, finding that specific substitutions significantly impacted anticancer efficacy .
- Antimicrobial Evaluation : Another study demonstrated that certain new derivatives exhibited promising antibacterial activity against clinical strains, suggesting potential for development as therapeutic agents .
- Pharmacodynamics Studies : Ongoing research into the pharmacodynamics and pharmacokinetics of these compounds is crucial to understanding their safety profiles and therapeutic windows.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
